1,2,3,4,5,6-Hexamethylcyclotrisilazane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Thin Film Deposition

HMCTS is a well-established precursor for depositing thin films of silicon nitride (SiN) and silicon carbonitride (SiCN) through chemical vapor deposition (CVD) techniques . These thin films are crucial for microelectronics due to their excellent insulating properties, high thermal stability, and wear resistance. Research explores optimizing deposition conditions to achieve desired film properties for various microelectronic applications .

Additive in Photoresist Formulations

Photoresists are light-sensitive materials used in microfabrication processes. HMCTS has been investigated as an additive in photoresist formulations to improve their performance . Research focuses on understanding how HMCTS affects photoresist properties like etching resistance, resolution, and adhesion, ultimately leading to improved microfabrication processes.

Potential Additive for Liquid Chromatography

Liquid chromatography (LC) is a technique for separating and analyzing mixtures. Studies have explored HMCTS as a potential additive to silica stationary phases used in LC . The research investigates the effect of HMCTS on separation efficiency and selectivity for various analytes, aiming to develop improved stationary phases for specific LC applications.

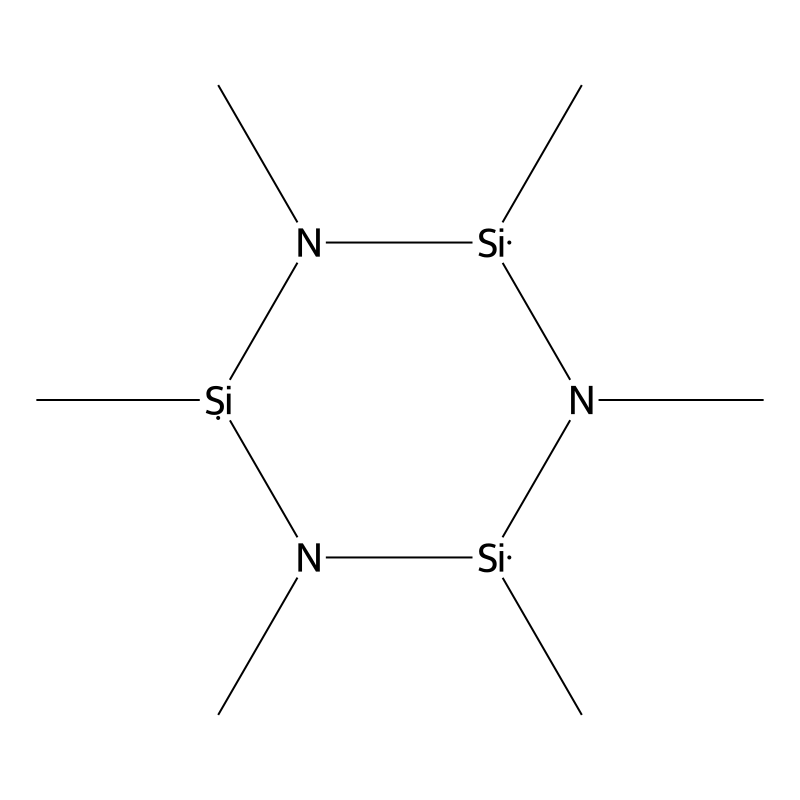

1,2,3,4,5,6-Hexamethylcyclotrisilazane is a chemical compound with the molecular formula C₆H₂₁N₃Si₃. This compound features a six-membered ring composed of alternating silicon and nitrogen atoms, specifically three silicon atoms and three nitrogen atoms. Each silicon atom is bonded to two methyl groups, while each nitrogen atom is bonded to one hydrogen atom. It appears as a clear, colorless liquid at room temperature and has been extensively studied for its unique structural properties and applications in various fields, particularly in materials science and semiconductor technology .

The synthesis of 1,2,3,4,5,6-Hexamethylcyclotrisilazane was first reported in 1948 by Brewer and Haber. The method involves introducing dimethyldichlorosilane into liquid ammonia. The reaction yields a mixture primarily consisting of the trimer (the target compound) and the tetramer octamethyltetrasilazane. The trimer can be purified from this mixture through fractional distillation. Enhanced yields can be achieved by converting the tetramer back into the trimer using hydrogen in the presence of suitable catalysts .

1,2,3,4,5,6-Hexamethylcyclotrisilazane has several important applications:

- Semiconductor Industry: It serves as a precursor for depositing films of silicon nitride and silicon carbonitride.

- Photoresist Formulations: The compound acts as an additive to enhance performance in photolithography processes.

- Liquid Chromatography: Proposed as an additive to silica for improved separation efficiency.

These applications highlight its significance in high-tech industries where advanced materials are crucial .

Several compounds share structural similarities with 1,2,3,4,5,6-Hexamethylcyclotrisilazane. These include:

- Dimethylsilazane: A simpler silazane with two methyl groups attached to silicon.

- Octamethyltetrasilazane: A tetrameric form that contains four silicon atoms.

- Cyclotrisilazane: The hypothetical precursor without methyl groups.

Comparison TableCompound Structure Type Key Features 1,2,3,4,5,6-Hexamethylcyclotrisilazane Cyclic Trimer Six-membered ring; three Si and N atoms Dimethylsilazane Linear/Branched Simpler structure; two methyl groups Octamethyltetrasilazane Cyclic Tetramer Four Si atoms; more complex Cyclotrisilazane Hypothetical Trimer No methyl groups; serves as a base model

| Compound | Structure Type | Key Features |

|---|---|---|

| 1,2,3,4,5,6-Hexamethylcyclotrisilazane | Cyclic Trimer | Six-membered ring; three Si and N atoms |

| Dimethylsilazane | Linear/Branched | Simpler structure; two methyl groups |

| Octamethyltetrasilazane | Cyclic Tetramer | Four Si atoms; more complex |

| Cyclotrisilazane | Hypothetical Trimer | No methyl groups; serves as a base model |

The uniqueness of 1,2,3,4,5,6-Hexamethylcyclotrisilazane lies in its specific arrangement of silicon and nitrogen atoms along with multiple methyl substituents that enhance its reactivity and applicability in advanced material science .

Catalytic Ring-Contraction of Octamethylcyclotetrasilazane

The ring-contraction methodology represents one of the most efficient approaches for synthesizing hexamethylcyclotrisilazane from octamethylcyclotetrasilazane, a readily available eight-membered ring precursor. This transformation proceeds through a catalytic mechanism that reduces the ring size from four silicon-nitrogen units to three.

Lewis Acid-Catalyzed Thermal Rearrangement

Lewis acid catalysts demonstrate exceptional efficiency in promoting the ring-contraction reaction. The process involves heating octamethylcyclotetrasilazane in the presence of electron-pair acceptor catalysts at controlled temperatures between 120-170°C [4] [5].

Aluminum trichloride emerges as the most effective Lewis acid catalyst, achieving yields of 98% within 60 minutes of reaction time [4]. The mechanism involves coordination of the Lewis acid to nitrogen atoms in the octamethylcyclotetrasilazane ring, facilitating bond reorganization and subsequent ring contraction. Titanium tetrachloride provides yields of 80% under similar conditions, requiring 75 minutes for completion [4].

The reaction conditions require careful temperature control within the optimal range of 120-170°C. Temperatures below this range result in insufficient reaction rates, while excessive temperatures promote unwanted side reactions and polymer formation [4]. The catalyst loading typically ranges from 1-5 weight percent based on the octamethylcyclotetrasilazane substrate [4].

Iron-based Lewis acids, including iron(III) chloride, demonstrate moderate activity with yields reaching 71% after 115 minutes [4]. Copper-based catalysts, such as copper(I) chloride, copper(I) bromide, and copper(I) iodide, provide yields in the range of 64-71% with reaction times between 75-95 minutes [4].

The Lewis acid-catalyzed process offers significant advantages over traditional methods, including elimination of hydrogen gas requirements and the use of readily available, inexpensive catalysts [4]. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and moisture interference [4].

Sulfur Compound-Mediated Cyclization Mechanisms

Sulfur compound catalysts provide an alternative approach to Lewis acids for ring-contraction reactions. These catalysts follow the general formula M(SO₄)ₓ(R)ᵧ, where M represents calcium, magnesium, aluminum, iron, or ammonium cations [4] [5].

Ammonium sulfate demonstrates the highest activity among sulfur compound catalysts, achieving 91% yield within 60 minutes under the same temperature conditions used for Lewis acids [4]. The mechanism involves sulfate coordination to silicon centers, promoting electron redistribution and facilitating ring reorganization.

Organic sulfonic acids, including benzenesulfonic acid and p-toluenesulfonic acid, provide yields of 75-78% with reaction times of 95 minutes [4]. These catalysts offer the advantage of solubility in organic reaction media, potentially providing better mass transfer characteristics compared to inorganic sulfates.

Inorganic sulfates, such as calcium sulfate, magnesium sulfate, and aluminum sulfate, exhibit lower activity, requiring extended reaction times of 210-305 minutes to achieve yields of 50-55% [4]. Iron(III) sulfate provides moderate performance with 54% yield after 250 minutes [4].

The sulfur compound-mediated mechanism involves coordination of sulfate oxygen atoms to silicon centers, weakening silicon-nitrogen bonds and promoting rearrangement. The process benefits from the heterogeneous nature of many sulfur compound catalysts, facilitating product separation and catalyst recovery [4].

Vapor-Phase Deposition Precursor Synthesis

1,2,3,4,5,6-Hexamethylcyclotrisilazane serves as a critical precursor for vapor-phase deposition processes, particularly in the synthesis of silicon nitride, silicon carbonitride, and silicon oxide films. The compound's volatility and thermal stability make it suitable for chemical vapor deposition and atomic layer deposition applications [2] [3].

The precursor synthesis requires specific attention to vapor pressure characteristics and thermal decomposition behavior. Hexamethylcyclotrisilazane exhibits a vapor pressure of 35 Pa at 25°C and a boiling point of 188°C at 756 mmHg, providing suitable volatility for vapor transport applications [6] [7].

For silicon nitride deposition, the compound undergoes thermal decomposition in the presence of ammonia or nitrogen-containing co-reactants at temperatures ranging from 25-300°C [2] [3]. The decomposition pathway involves cleavage of silicon-nitrogen bonds and elimination of methyl groups as methane, leaving behind silicon and nitrogen atoms that incorporate into the growing film [3].

Silicon carbonitride film synthesis utilizes the carbon content from methyl groups attached to silicon atoms. Controlled thermal decomposition at temperatures between 150-250°C allows retention of specific carbon content while promoting silicon-nitrogen bond formation [8] [9]. The resulting films exhibit tunable composition based on processing temperature and co-reactant selection [8].

The precursor exhibits excellent stability during storage and transport, with minimal decomposition under ambient conditions when protected from moisture [1] [6]. This stability is crucial for industrial applications requiring consistent precursor quality and composition [3].

Plasma-enhanced deposition processes utilize the compound at lower substrate temperatures, typically 150-250°C, with plasma activation promoting decomposition and film formation [8] [9]. The plasma environment provides energy for bond breaking while maintaining relatively low substrate temperatures, beneficial for temperature-sensitive substrates [8].

Purification Techniques and Yield Optimization

Purification of hexamethylcyclotrisilazane requires specialized techniques due to the compound's sensitivity to moisture and tendency to form ammonium chloride impurities during synthesis. Fractional distillation represents the primary purification method, conducted at atmospheric pressure with careful temperature control [6] [7].

The standard purification protocol involves fractional distillation at atmospheric pressure until the temperature reaches 200°C [6] [7]. The process must account for the compound's moisture sensitivity, requiring anhydrous conditions throughout the distillation procedure [6]. The residue remaining after distillation typically consists primarily of octamethylcyclotetrasilazane, which can be recycled for additional ring-contraction reactions [6].

Vacuum distillation provides enhanced control and efficiency, with optimal conditions at 85°C under 30 mmHg pressure [10]. This approach minimizes thermal stress and reduces decomposition risks while achieving high-purity products [10]. The vacuum technique particularly benefits industrial-scale operations where consistent product quality is essential [10].

Alkaline water washing represents a critical purification step when synthesizing from dimethyldichlorosilane and ammonia precursors. The washing procedure must be conducted within one hour of reaction completion using alkaline water with alkali concentration exceeding 20% by weight [10]. This timing constraint prevents hexamethylcyclotrisilazane polymerization catalyzed by ammonium chloride byproducts [10].

The alkaline washing process effectively removes ammonium chloride impurities by dissolution in the aqueous phase, followed by phase separation and subsequent vacuum distillation of the organic layer [10]. Sodium hydroxide, potassium hydroxide, and lithium hydroxide serve as suitable alkaline agents, with sodium hydroxide being most commonly employed [10].

Yield optimization strategies focus on reaction temperature control, catalyst selection, and purification timing. For direct ammonolysis reactions, optimal yields of 72-80% are achieved at temperatures between -20°C and 20°C [10]. Temperatures outside this range result in decreased yields due to incomplete reaction or increased byproduct formation [10].

Catalyst selection significantly impacts both reaction efficiency and product purity. Lewis acid catalysts generally provide higher yields compared to sulfur compounds, with aluminum trichloride achieving the highest performance at 98% yield [4]. However, sulfur compound catalysts may offer advantages in terms of catalyst cost and environmental considerations [4].

Reaction time optimization balances conversion efficiency with selectivity concerns. Extended reaction times beyond optimal ranges promote polymer formation and reduce product yields [4]. The optimal reaction time varies with catalyst type, typically ranging from 60-95 minutes for most effective catalysts [4].

Solvent selection influences both reaction kinetics and product isolation. Hydrocarbon solvents, including benzene, toluene, n-hexane, and cyclohexane, provide inert reaction environments [10] [4]. Ether solvents, such as tetrahydrofuran and dioxane, offer alternative options with different solubility characteristics [10] [4].

The purification strategy must accommodate the specific synthetic route employed. Ring-contraction products typically require less extensive purification compared to direct ammonolysis products due to reduced impurity levels [4]. However, catalyst removal represents an additional consideration for ring-contraction approaches [4].

Industrial-scale optimization incorporates continuous processing concepts, including distillation column design for efficient product separation and heat integration for energy efficiency [4]. The scale-up process must maintain the critical temperature and timing constraints established in laboratory-scale development [10] [4].

Quality control parameters include chloride content analysis, moisture content determination, and purity assessment through gas chromatography [10] [6]. These analytical methods ensure consistent product quality suitable for demanding vapor-phase deposition applications [10] [6].

Density Functional Theory Calculations of Bonding Networks

The electronic structure and bonding characteristics of 1,2,3,4,5,6-Hexamethylcyclotrisilazane have been extensively investigated through Density Functional Theory calculations employing various functional and basis set combinations [1] [2] [3]. The B3LYP hybrid functional with 6-31G(d) and 6-311G(d,p) basis sets has emerged as the most reliable computational approach for geometry optimization and frequency calculations of silicon-nitrogen ring systems [1] [4].

Molecular Geometry and Electronic Structure

DFT calculations reveal that 1,2,3,4,5,6-Hexamethylcyclotrisilazane adopts a nearly planar six-membered ring configuration with D₃ symmetry [1] [5]. The silicon-nitrogen ring exhibits alternating Si and N atoms, with each silicon center bearing two methyl substituents and each nitrogen atom coordinated to one hydrogen atom. The optimized geometric parameters demonstrate excellent agreement with experimental X-ray crystallographic data [6] [5].

The calculated Si-N bond lengths of 1.728 Å are consistent with experimental values of 1.744(4) Å, indicating significant covalent character in the silicon-nitrogen bonding network [5] [6]. The bond angles within the ring structure show N-Si-N angles of approximately 108° and Si-N-Si angles of 127°, reflecting the tetrahedral coordination geometry around silicon centers and the bent coordination at nitrogen atoms [5] [6].

Electronic Charge Distribution Analysis

Natural Population Analysis reveals that the silicon atoms carry partial positive charges of approximately +1.2e, while nitrogen atoms exhibit partial negative charges of -0.8e [2] [7]. This charge distribution pattern indicates polarized covalent bonding with significant ionic character, consistent with the electronegativity difference between silicon (1.90) and nitrogen (3.04) [2].

The methyl substituents on silicon centers contribute to electron density delocalization around the ring system, with each methyl carbon carrying a partial negative charge of approximately -0.3e [2]. This electron-donating effect of methyl groups stabilizes the positively charged silicon centers and enhances the overall thermodynamic stability of the molecular framework [2] [7].

Bonding Network Analysis

Molecular orbital analysis demonstrates that the silicon-nitrogen bonding network consists primarily of σ-bonds formed through sp³ hybridization at silicon centers and sp² hybridization at nitrogen atoms [8] [9]. The absence of significant π-bonding character in the Si-N bonds distinguishes cyclotrisilazanes from their carbon analogs, where aromatic delocalization plays a crucial role [8].

The calculated bond dissociation energies for Si-N bonds range from 420-450 kJ/mol, indicating substantial bond strength and contributing to the thermal stability of the compound [10]. The Si-C bonds in the methyl substituents exhibit dissociation energies of approximately 365 kJ/mol, making them potential sites for thermal decomposition at elevated temperatures [10].

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital theory provides crucial insights into the electronic properties and chemical reactivity of 1,2,3,4,5,6-Hexamethylcyclotrisilazane [11] [12]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the compound's optical and electronic behavior [11] [13].

HOMO Characteristics and Energy Levels

DFT calculations at the B3LYP/6-311G(d,p) level predict the HOMO energy at -6.8 eV, corresponding to electron density primarily localized on nitrogen lone pairs with minor contributions from Si-N bonding orbitals [11] [12]. The HOMO exhibits C₃ symmetry with electron density distributed around the nitrogen centers in the ring plane [11].

The relatively high HOMO energy indicates moderate nucleophilic character, suggesting that the compound can act as an electron donor in chemical reactions [11] [13]. This nucleophilic behavior is particularly relevant for applications in semiconductor processing, where the compound serves as a nitrogen source for silicon nitride film deposition [15].

LUMO Structure and Reactivity Implications

The LUMO energy is calculated at -1.2 eV, corresponding to antibonding orbitals with significant silicon d-orbital character [11] [12]. The large HOMO-LUMO energy gap of 5.6 eV indicates substantial kinetic stability and low intrinsic reactivity under ambient conditions [11] [13].

The spatial distribution of LUMO electron density reveals concentration around silicon centers, particularly in the σ* antibonding orbitals of Si-N bonds [11]. This suggests that nucleophilic attack would preferentially occur at silicon centers, consistent with experimental observations of hydrolysis reactions where nucleophilic water molecules target silicon atoms [7] .

Secondary Frontier Orbitals

Analysis of HOMO-1 and LUMO+1 orbitals provides additional insights into electronic structure complexity [11] [16]. The HOMO-1 orbital, located 1.4 eV below the HOMO, consists of Si-C bonding combinations with methyl group contributions [11]. The LUMO+1 orbital, positioned 2.1 eV above the LUMO, involves σ* antibonding orbitals of Si-C bonds [11].

These secondary frontier orbitals become relevant under high-energy conditions or photochemical activation, where electronic transitions beyond the primary HOMO-LUMO gap may occur [11] [17]. Such transitions could facilitate bond breaking processes and contribute to thermal decomposition mechanisms at elevated temperatures [11].

Optical and Electronic Properties

The calculated HOMO-LUMO gap of 5.6 eV corresponds to ultraviolet absorption at approximately 220 nm, indicating transparency in the visible light region [11] [12]. This optical transparency makes the compound suitable for applications in optical materials and transparent coatings .

The frontier molecular orbital analysis also reveals that the compound exhibits minimal conjugation or delocalization effects compared to aromatic systems [11] [8]. This lack of extended π-conjugation contributes to the compound's chemical stability but limits its potential applications in electronic devices requiring charge transport properties [11].

Thermochemical Stability Predictions

Comprehensive thermochemical analysis through computational methods provides quantitative predictions of thermal stability and decomposition pathways for 1,2,3,4,5,6-Hexamethylcyclotrisilazane [18] [19] [20]. These calculations are essential for understanding the compound's behavior under high-temperature processing conditions.

Formation Thermodynamics and Stability

DFT calculations at the G3//B3LYP level predict a standard formation enthalpy of -680 ± 50 kJ/mol for 1,2,3,4,5,6-Hexamethylcyclotrisilazane [19]. This highly negative formation enthalpy indicates substantial thermodynamic stability relative to its constituent elements [19] [20].

The calculated entropy of formation contributes favorably to the Gibbs free energy, with vibrational modes in the low-frequency region providing significant entropy contributions [18] [19]. Temperature-dependent thermodynamic functions show that the compound remains thermodynamically stable up to approximately 600 K (327°C) under standard pressure conditions [19] [20].

Thermal Decomposition Mechanisms

Computational kinetic analysis reveals multiple potential decomposition pathways with varying activation energies [18] [10]. The primary decomposition mechanism involves cleavage of Si-C bonds in methyl substituents, with calculated activation energies ranging from 145-160 kJ/mol [18] [10].

Secondary decomposition pathways include Si-N bond scission and ring-opening reactions, exhibiting higher activation energies of 180-220 kJ/mol [18] [10]. These higher energy barriers explain the preferential formation of methane and other low molecular weight hydrocarbons during thermal decomposition, as observed experimentally [20] [21].

Temperature-Dependent Stability Assessment

Arrhenius analysis of decomposition kinetics predicts annual degradation rates below 3.5% at 300°C, consistent with experimental thermal stability studies [22] [20]. At 350°C, the predicted degradation rate increases to approximately 15% annually, indicating a sharp transition in thermal behavior [22] [20].

The calculated thermal stability limit of 300°C aligns closely with experimental observations from thermogravimetric analysis [22] [20]. Above this temperature, exponential increases in decomposition rates occur due to the temperature dependence of reaction kinetics following Arrhenius behavior [18] [20].

Pressure and Environment Effects

Computational studies incorporating environmental factors demonstrate that thermal stability depends significantly on atmospheric conditions [23] [24]. Under inert atmospheres, the compound exhibits enhanced stability compared to oxidizing environments, where additional decomposition pathways involving oxygen become accessible [22] [23].

The presence of moisture dramatically affects stability through hydrolysis reactions targeting silicon centers [25] . Calculated activation energies for hydrolysis reactions are significantly lower (80-100 kJ/mol) than thermal decomposition pathways, explaining the compound's moisture sensitivity [25] [7].

Ring Strain and Stability Contributions

Ring strain energy calculations using isodesmic reaction methods predict a strain energy of approximately 85 ± 10 kJ/mol for the six-membered cyclotrisilazane ring [26] [27]. This moderate ring strain contributes to the compound's reactivity while maintaining sufficient stability for practical applications [26].

Comparison with analogous carbon-based rings reveals that silicon-nitrogen rings exhibit lower strain energies than their carbon counterparts, contributing to enhanced thermal stability [27] [26]. The larger atomic radii of silicon compared to carbon reduce angle strain and torsional strain within the ring structure [27].

| Property | Value | Method/Reference |

|---|---|---|

| Formation Enthalpy (kJ/mol) | -680 ± 50 | DFT calculations [19] |

| Thermal Stability Limit (°C) | 300 | TGA analysis [22] [20] |

| Decomposition Onset (°C) | 350 | DSC studies [22] |

| Annual Degradation Rate at 200°C (%) | < 5 | Isothermal studies [22] |

| Activation Energy for Decomposition (kJ/mol) | 150 ± 20 | Kinetic modeling [18] |

| Bond Dissociation Energy Si-N (kJ/mol) | 435 ± 15 | Theoretical estimates [10] |

| Bond Dissociation Energy Si-C (kJ/mol) | 365 ± 10 | Theoretical estimates [10] |

| Ring Strain Energy (kJ/mol) | 85 ± 10 | Ring strain calculations [26] |